3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives often involves the reaction of hydroxycoumarins with different reagents. For instance, 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins are synthesized from 4-hydroxycoumarin using trifluoroacetic anhydride and methyl 2-chloro-2-oxoacetate in the presence of trimethylsilylchloride . This suggests that similar methods could potentially be applied to synthesize the compound by substituting the appropriate difluorotriazinylamine group.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is often characterized using NMR and X-ray crystallography. The paper on 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins reports such an analysis . These techniques would likely be useful in analyzing the structure of 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin as well.
Chemical Reactions Analysis
Coumarin derivatives can participate in a variety of chemical reactions. For example, 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins react with electron-rich aminoheterocycles and other nucleophiles to form heteroannulated coumarins . Similarly, 7-aminocoumarins can undergo photolysis with olefins to yield new compounds with unsaturated substituents . These findings provide insight into the types of reactions that 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be quite diverse. For instance, the photophysical and electrochemical properties of 4-(Trifluoromethyl) coumarin-fused pyridines were studied, revealing large Stokes shifts and low redox oxidation processes . Additionally, their antioxidative activity was evaluated, showing significant radical scavenging capacity . These types of analyses would be important for a comprehensive understanding of 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin's properties.
Scientific Research Applications
Fluorogenic Reagent in Chromatography
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin (FAMC) has been used as a fluorogenic reagent in high-performance liquid chromatography (HPLC) for the determination of compounds like amantadine. FAMC reacts with amino groups to form fluorescent compounds, allowing for sensitive detection and quantification in biological samples (Fujino & Goya, 1990).
Labeling Reagents for Alcohols in Fluorescence HPLC
Compounds like 7-methoxycoumarin have been synthesized as labeling reagents for alcohols in fluorescence HPLC. They react with alcohols to form fluorescent esters, enabling sensitive analysis in a variety of sample types (Takadate et al., 1985).
Interaction Studies with Nitroxides
Studies have been conducted to understand the interactions between various coumarins, including 7-methoxycoumarin, and nitroxides like TEMPO. These interactions are important for understanding mechanisms of oxidative stress, potentially contributing to biological and pharmacological research (Żamojć et al., 2018).
Synthesis of Fluorescent Aminoxy Acids and Peptides
7-Methoxycoumarin derivatives have been synthesized for potential use in peptide assays. These compounds exhibit significant fluorescence, making them suitable for bioanalytical applications (Katritzky et al., 2011).
Antioxidant and Antimicrobial Properties
Several studies have explored the antioxidant and antimicrobial properties of coumarin derivatives. For example, 7-methoxycoumarin has been investigated for its ability to inhibit eicosanoid-release, indicating potential anti-inflammatory activity (Silván et al., 1996). Additionally, various 3-arylcoumarins, which may include structures similar to 7-methoxycoumarin, have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Matos et al., 2013).
properties
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOBSJNFNVLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561587 | |
Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin | |
CAS RN |
127192-67-0 | |
Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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